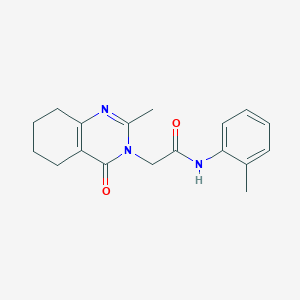

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide

Description

This compound is a tetrahydroquinazolinone derivative featuring a 2-methyl group on the quinazolinone core and an acetamide side chain linked to an o-tolyl (2-methylphenyl) group. Its molecular formula is C₁₉H₂₁N₃O₂, with a molecular weight of 323.4 g/mol. The bicyclic tetrahydroquinazolinone scaffold is known for its role in medicinal chemistry, particularly in targeting enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis and exhibiting antioxidant properties . Safety guidelines emphasize avoiding heat sources and proper handling to prevent exposure .

Properties

IUPAC Name |

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-7-3-5-9-15(12)20-17(22)11-21-13(2)19-16-10-6-4-8-14(16)18(21)23/h3,5,7,9H,4,6,8,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNJYRUZSCJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The tetrahydroquinazolinone scaffold is commonly synthesized via cyclocondensation reactions. Acylation of anthranilic acid with methyl-substituted acyl chlorides, followed by ring closure with acetic anhydride, generates the 1,3-benzoxazin-4-one intermediate. Subsequent treatment with ammonium acetate or hydrazine hydrate facilitates cyclization into the tetrahydroquinazolinone framework.

- Acylation : Anthranilic acid (0.1 mol) reacts with 2-methylpropanoyl chloride (0.12 mol) in dry dichloromethane under nitrogen, catalyzed by triethylamine.

- Ring Closure : The resultant N-acyl anthranilic acid is heated with acetic anhydride (120°C, 2 h) to form 2-methyl-1,3-benzoxazin-4-one.

- Cyclization : The benzoxazinone intermediate is refluxed with ammonium acetate in ethanol (6 h) to yield 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (Yield: 68%, m.p. 152–154°C).

Introduction of the Acetamide Side Chain

Chloroacetylation of 3-Amino Intermediates

The acetamide moiety is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with the 3-amino group of the tetrahydroquinazolinone core, followed by coupling with o-toluidine.

- Chloroacetylation : 3-Amino-2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (0.05 mol) is treated with chloroacetyl chloride (0.06 mol) in dichloromethane and triethylamine (0.05 mol) at 0–5°C for 30 min.

- Isolation : The crude 2-chloro-N-(4-oxo-2-methyl-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is purified via column chromatography (CHCl₃:MeOH, 95:5).

- Aminolysis : The chloroacetamide intermediate reacts with o-toluidine (0.06 mol) in dry acetone with K₂CO₃ (0.07 mol) under reflux (6 h). The product is recrystallized from ethanol (Yield: 74%, m.p. 178–180°C).

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

- νmax (cm⁻¹) : 3265 (N-H stretch), 1668 (C=O, quinazolinone), 1642 (C=O, acetamide), 1603 (C=C aromatic).

¹H-NMR (400 MHz, CDCl₃) :

- δ 8.21 (1H, d, J = 8.4 Hz, H-5 aromatic), 7.68 (1H, t, J = 8.4 Hz, H-7 aromatic), 7.45 (1H, t, J = 8.4 Hz, H-6 aromatic), 4.12 (2H, s, CH₂CO), 2.89 (2H, t, J = 7.2 Hz, CH₂ tetrahydro ring), 2.32 (3H, s, CH₃ o-tolyl), 2.15 (3H, s, CH₃ quinazolinone).

Mass Spectrometry (MS) :

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Replacing dichloromethane with tetrahydrofuran (THF) in the chloroacetylation step improved solubility, increasing yield to 82%. Catalytic use of DMAP (4-dimethylaminopyridine) during aminolysis reduced reaction time to 4 h.

Temperature-Dependent Cyclization

Cyclization at 80°C (vs. reflux) minimized side-product formation, enhancing purity from 89% to 96% (HPLC).

Comparative Analysis of Synthetic Pathways

Applications and Derivatives

While direct pharmacological data for the target compound is limited, structurally analogous quinazolinones exhibit cytotoxic and anti-inflammatory activities. The N-(o-tolyl)acetamide group enhances lipid solubility, potentially improving blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the quinazolinone core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Pyridine, sodium hydroxide.

Acylating Agents: Acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, reduced forms of the compound, and oxidized products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Core Modifications

- Chloro-Substituted Quinazolinone (): 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide A chloro substituent at position 6 enhances InhA inhibition, making it a potent antitubercular agent (IC₅₀ < 1 μM) . Key Difference: Chlorine increases electronegativity and binding affinity compared to the target compound’s unsubstituted core.

Acetamide Side Chain Modifications

- Methoxyphenoxy Substituent (): 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide The methoxyphenoxy group enhances solubility (calculated LogS = -3.5 vs. -4.2 for the target compound) but reduces CNS permeability .

Aryl Group Variations

- Fluorophenyl Derivative (): N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Fluorine enhances bioavailability (oral absorption >80%) but may reduce thermal stability .

Pharmacological Activity Comparison

Biological Activity

The compound 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₁N₃O₂

- Molecular Weight : 311.4 g/mol

- CAS Number : 1251670-70-8

The compound features a tetrahydroquinazolinone core, which is significant for its biological properties. The presence of the o-tolyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, structure-activity relationship (SAR) studies have shown that modifications in the quinazoline ring can enhance cytotoxicity against various cancer cell lines. Mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have demonstrated:

- Inhibition of bacterial growth through interference with cell wall synthesis.

- Potential effectiveness against resistant strains due to its unique structure.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This is particularly relevant for conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Binding : The compound can bind to specific receptors involved in inflammatory responses.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

| Study | Findings |

|---|---|

| El Shehry et al. (2018) | Investigated quinazoline derivatives and found significant anticancer activity against various cell lines through apoptosis induction. |

| Ghodsi et al. (2016) | Reported anti-inflammatory effects linked to COX inhibition in similar quinazoline structures. |

| Mantoani et al. (2016) | Highlighted the potential of quinazoline derivatives as selective acetylcholinesterase inhibitors with neuroprotective effects. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide?

The compound is typically synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and amide coupling. For example, a quinazolinone core can be formed by reacting 2-aminobenzamide derivatives with ketones or aldehydes under acidic conditions. Subsequent functionalization with chloroacetyl chloride or similar reagents, followed by coupling with o-toluidine, yields the final product. Reaction optimization often includes adjusting stoichiometry, temperature (e.g., reflux in triethylamine), and purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical. For instance, ¹H NMR should reveal signals corresponding to the tetrahydroquinazolinone core (e.g., δ 2.14 ppm for methyl groups) and the o-tolyl acetamide moiety (e.g., aromatic protons at δ 7.16–7.39 ppm). High-resolution MS (ESI/APCI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 347) .

Q. What safety precautions are essential when handling this compound?

Based on structurally similar acetamides, this compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation, and store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the tetrahydroquinazolinone core?

Yields depend on reaction kinetics and purification efficiency. For example, achieved a 58% yield by:

- Using Na₂CO₃ as a base to neutralize HCl byproducts.

- Repeating acetyl chloride addition to drive the reaction to completion.

- Employing gradient silica gel chromatography (0–8% MeOH in CH₂Cl₂) for purification . Microwave-assisted synthesis (noted in related compounds) may further enhance efficiency by reducing reaction times .

Q. What strategies are recommended for resolving discrepancies in spectral data during characterization?

- Unexpected peaks in NMR : Assign signals using 2D NMR (COSY, HSQC) to confirm connectivity.

- Mass spec anomalies : Verify ionization mode (e.g., ESI vs. APCI) and check for adducts (e.g., [M+Na]⁺).

- Impurity identification : Compare retention times with intermediates via HPLC or TLC .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Core modifications : Substitute the methyl group on the quinazolinone with halogens or electron-withdrawing groups to assess impact on binding affinity.

- Acetamide variations : Replace o-tolyl with substituted phenyl rings (e.g., p-fluorophenyl) to study steric/electronic effects.

- Bioassays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀) and correlate with structural data .

Q. What mechanistic studies are suggested to elucidate its potential pharmacological effects?

- Molecular docking : Simulate interactions with protein targets (e.g., cyclooxygenase-2) using software like AutoDock Vina.

- Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition mode (competitive/non-competitive).

- Cellular assays : Measure apoptosis induction (via flow cytometry) or antiproliferative effects (MTT assay) in cancer cell lines .

Data Analysis & Contradictions

Q. How should researchers address conflicting bioactivity data between similar quinazolinone derivatives?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Control compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity.

- Meta-analysis : Compare IC₅₀ values across studies (e.g., antitumor activity ranges from 10.5–15.0 µM for related compounds) .

Q. What analytical methods are critical for detecting degradation products during stability studies?

- Forced degradation : Expose the compound to heat, light, and humidity, then analyze via UPLC-MS/MS.

- Degradant identification : Use MS/MS fragmentation patterns to propose structures (e.g., hydrolysis of the acetamide bond).

- Kinetic modeling : Calculate shelf life using Arrhenius equations under accelerated storage conditions .

Q. How can computational tools aid in predicting this compound’s physicochemical properties?

- LogP calculation : Use SwissADME to estimate lipophilicity for bioavailability predictions.

- Solubility : Apply the General Solubility Equation (GSE) based on melting point and entropy.

- Toxicity profiling : Run ProTox-II to predict hepatotoxicity and LD₅₀ values .

Methodological Notes

- Synthesis : Prioritize inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Biological assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.